methyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Description
Methyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a thiazole-based compound featuring a conjugated enamine linker and a cyano group. Its structure includes a 4-methylphenyl-substituted thiazole core, a (1E)-eth-1-en-1-yl bridge with a cyano substituent, and a methyl benzoate terminal group. The E-configuration of the double bond and planarity of aromatic rings are critical for molecular interactions in biological systems .
Properties
IUPAC Name |
methyl 4-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14-3-5-15(6-4-14)19-13-27-20(24-19)17(11-22)12-23-18-9-7-16(8-10-18)21(25)26-2/h3-10,12-13,23H,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTADVCOMRFGWHO-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate, with the CAS number 1021263-12-6, is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H17N3O2S
- Molecular Weight : 375.44 g/mol
- SMILES : N#C/C(=C\Nc1ccc(cc1)C(=O)OC)/c1scc(n1)c1ccc(cc1)C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Cytotoxicity and Anticancer Potential
Several studies have assessed the cytotoxic effects of this compound on cancer cell lines:
- Cytostatic activity was demonstrated against pancreatic cancer cell lines (DAN-G), with IC50 values indicating moderate to significant efficacy.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Cholinesterase Inhibition : It exhibited selective inhibition against butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease research.
Study 1: Antimicrobial Evaluation
A study conducted on a series of thiazole derivatives, including this compound, reported:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 18 |
| Compound B | S. aureus | 20 |
| Methyl Compound | E. coli | 15 |
| Methyl Compound | S. aureus | 22 |
This data indicates that the compound holds promise as an antimicrobial agent.
Study 2: Cytotoxicity Assessment
In a cytotoxicity assay against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| DAN-G (Pancreatic) | 45 |
| HeLa (Cervical) | 60 |
| MCF7 (Breast) | 70 |
These results suggest that this compound exhibits significant cytotoxic effects against certain cancer types.
The biological activity of this compound can be attributed to its structural features:
- Thiazole Ring : Known for its role in antimicrobial activity.
- Cyano Group : Enhances lipophilicity and may facilitate membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Estimated based on molecular formulas.
Key Structural and Functional Differences:
Substituents on the Thiazole Ring :
- The 4-methylphenyl group in the target compound provides electron-donating effects, enhancing aromatic stability and influencing binding interactions. In contrast, analogs with 4-isobutylphenyl () or 4-chlorophenyl () substituents exhibit increased lipophilicity or electronegativity, respectively, altering bioavailability and target affinity .
- The phenyl-substituted thiazole () lacks methyl groups, reducing steric hindrance and electronic modulation compared to the target compound .
Ester vs. Amide: The methyl benzoate in the target compound offers hydrolytic stability, while the benzamide in allows hydrogen bonding, improving target engagement . α,β-Unsaturated Ketone (): Replaces the cyano-enamine system, introducing a reactive Michael acceptor site for covalent binding .
Stereochemistry :
- The E-configuration in the target compound ensures planarity, facilitating π-π stacking with aromatic residues in proteins or DNA. The Z-isomer () may exhibit steric clashes, reducing binding efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
